molecular formula C14H18O3 B14712536 Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate CAS No. 21297-90-5

Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate

Cat. No.: B14712536
CAS No.: 21297-90-5
M. Wt: 234.29 g/mol
InChI Key: WNQZJMXFTURWEQ-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate is an organic compound with the molecular formula C14H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an ethyl ester group, a phenyl ring, and a propan-2-yloxirane moiety. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenyl-2-propenoate with a suitable oxidizing agent to form the oxirane ring. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxiranes, diols, and carboxylic acids. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s ester group also plays a role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenyl-2-propenoate: A precursor in the synthesis of ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate.

    Ethyl 3-phenyl-3-hydroxypropanoate: A reduction product of the oxirane compound.

    Ethyl 3-phenyl-3-chloropropanoate: A substitution product of the oxirane compound.

Uniqueness

Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

CAS No.

21297-90-5

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C14H18O3/c1-4-16-13(15)12-14(17-12,10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3

InChI Key

WNQZJMXFTURWEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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